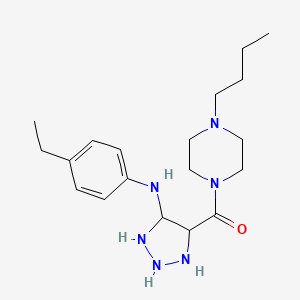
4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole-based molecule that is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Agricultural and Medical Products
Compounds with the 1,2,4-triazole core, similar to part of the structure of the specified compound, are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Specifically, 3- and 4-substituted amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in the creation of plant protection products such as insecticides, fungicides, and plant growth regulators. In the medical field, these derivatives form the basis for drugs with antimicrobial effects and cardiological applications due to their anti-ischemic and membrane stabilizing properties (Nazarov et al., 2021).
Novel Drug Development
The triazole derivatives, including the 1H-1,2,3- and 1H-1,2,4- variants, are crucial in the development of new drugs with diverse biological activities. Their structural adaptability allows for significant variations, leading to potential uses in treating various diseases due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The exploration of these compounds in patents between 2008 and 2011 underscores their importance in pharmaceutical innovation, highlighting their role in addressing diseases and bacterial resistance, including neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Synthesis and Chemical Properties
The synthetic routes and physico-chemical properties of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino variants, have been explored due to their broad range of industrial and pharmaceutical applications. These derivatives are incorporated into products used in agriculture for controlling pests and in medicine for their low toxicity. The ongoing research into their synthesis and applications indicates the potential for novel compounds to emerge from this class, further expanding their utility across various fields (Parchenko, 2019).
Antimicrobial and Antibacterial Applications
Compounds containing 1,2,4-triazole and related structures have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds, including hybrids of 1,2,3-triazole and 1,2,4-triazole, have been explored for their potential in treating bacterial infections, demonstrating broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This suggests the potential of such derivatives in developing new antibacterial agents to combat resistant strains (Li & Zhang, 2021).
Eigenschaften
IUPAC Name |
(4-butylpiperazin-1-yl)-[5-(4-ethylanilino)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-3-5-10-24-11-13-25(14-12-24)19(26)17-18(22-23-21-17)20-16-8-6-15(4-2)7-9-16/h6-9,17-18,20-23H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQSSKPDHTEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide](/img/structure/B2633659.png)
![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)

![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)
![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)
![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2633668.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)


![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)